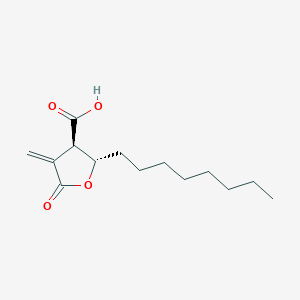
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
描述
C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (−)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.
生物活性
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid, commonly referred to as C75, is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of fatty acid synthase (FASN). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Molecular Characteristics
- Molecular Formula: C14H22O4
- Molecular Weight: 254.32 g/mol
- CAS Number: 1234694-22-4
C75 functions primarily as a FASN inhibitor. By inhibiting this enzyme, it disrupts lipid metabolism, leading to altered fatty acid synthesis. The accumulation of malonyl-CoA in cells is a crucial aspect of its mechanism, which can result in cytotoxic effects on cancer cells that rely heavily on fatty acid synthesis for growth and proliferation .
Biological Activity Overview
C75 has been studied for its diverse biological effects:
- Weight Loss and Feeding Inhibition:
- Cytotoxicity Against Cancer Cell Lines:
- Impact on Mitochondrial Function:
Case Studies
Several studies have highlighted the biological activities of C75:
-
Study on Obesity Models:
A study demonstrated that C75 effectively reduced body weight and fat mass in ob/ob mice. The compound was administered in racemic form, leading to profound metabolic changes that inhibited feeding behavior . -
Cancer Cell Line Studies:
In vitro studies showed that C75 caused significant cell death in breast cancer and prostate cancer cell lines. The cytotoxicity was linked to the accumulation of malonyl-CoA and subsequent disruption of lipid metabolism pathways .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940721 | |
| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191282-48-1 | |
| Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















